Butanoic acid,4-(aminooxy)-, hydrobromide (1:1)
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Overview
Description
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is a non-proteinogenic amino acid characterized by the presence of an aminooxy functional group attached to the butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) can be synthesized through several methods. One common approach involves the reaction of butyric acid with hydroxylamine under acidic conditions to form the aminooxy group. Another method includes the use of oxime ligation, which supports the regiospecific incorporation of the aminooxy moiety .
Industrial Production Methods: Industrial production of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) often involves fermentation processes using specific bacterial strains. For instance, Clostridium tyrobutyricum is a promising microorganism for the production of butyric acid derivatives . The fermentation process can be optimized through various techniques, including batch, fed-batch, and continuous fermentation combined with cell recycling or immobilization .
Chemical Reactions Analysis
Types of Reactions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted derivatives of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1).
Scientific Research Applications
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound plays a role in studying enzyme inhibition and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) involves its interaction with enzymes and metabolic pathways. The aminooxy group can form covalent bonds with pyridoxal phosphate, inhibiting the activity of vitamin B6-dependent enzymes . This inhibition affects various metabolic processes, including amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
L-Canaline: A structural analog of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1), L-canaline is also a non-proteinogenic amino acid with an aminooxy group.
Gamma-Aminobutyric Acid (GABA): Although structurally different, GABA is another amino acid with significant biological activity, primarily as an inhibitory neurotransmitter in the central nervous system.
Uniqueness: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is unique due to its aminooxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit pyridoxal phosphate-dependent enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H9NO3 |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
4-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c5-8-3-1-2-4(6)7/h1-3,5H2,(H,6,7) |
InChI Key |
SVAAPFWNUGXEIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CON |
Origin of Product |
United States |
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